3,3-Dimethyl-6-phenyl-3H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-6-phenyl-3H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The structure of this compound consists of a fused benzene and pyrrole ring system with a phenyl group at the 6-position and two methyl groups at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-6-phenyl-3H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions. For this compound, the starting materials would be phenylhydrazine and 3,3-dimethyl-2-butanone. The reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote cyclization and formation of the indole ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of specific catalysts to enhance the efficiency of the Fischer indole synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethyl-6-phenyl-3H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce any present carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed:
Oxidation: Formation of 3,3-dimethyl-6-phenylindole-2-carboxylic acid.
Reduction: Formation of 3,3-dimethyl-6-phenylindole-2-ol.
Substitution: Formation of 2-bromo-3,3-dimethyl-6-phenylindole.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-6-phenyl-3H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-6-phenyl-3H-indole depends on its specific biological activity. For example, if it exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival. The compound may interact with molecular targets such as kinases, receptors, or transcription factors, leading to the modulation of cellular processes and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
3-Methylindole: Lacks the phenyl group at the 6-position and has only one methyl group at the 3-position.
6-Phenylindole: Lacks the two methyl groups at the 3-position.
3,3-Dimethylindole: Lacks the phenyl group at the 6-position.
Uniqueness: 3,3-Dimethyl-6-phenyl-3H-indole is unique due to the presence of both the phenyl group at the 6-position and the two methyl groups at the 3-position.
Eigenschaften
CAS-Nummer |
398459-19-3 |
---|---|
Molekularformel |
C16H15N |
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
3,3-dimethyl-6-phenylindole |
InChI |
InChI=1S/C16H15N/c1-16(2)11-17-15-10-13(8-9-14(15)16)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI-Schlüssel |
CQUVPLGNIXAAKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=NC2=C1C=CC(=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.